molecular formula C17H18N4OS B2370179 3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1396801-51-6

3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2370179
CAS No.: 1396801-51-6
M. Wt: 326.42
InChI Key: NYSKYJVCAKSQRW-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a methyl group at position 5, linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) via a carboxamide group. The azetidine is further functionalized with a thiophen-2-ylmethyl group. The thiophene group may contribute to improved lipophilicity and metabolic stability compared to purely aromatic substituents .

Properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-11-4-5-14-15(7-11)20-16(19-14)12-9-21(10-12)17(22)18-8-13-3-2-6-23-13/h2-7,12H,8-10H2,1H3,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSKYJVCAKSQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzimidazole Core

The 5-methyl-1H-benzo[d]imidazole moiety is typically synthesized via cyclocondensation of 4-methyl-1,2-diaminobenzene with carboxylic acid derivatives. A widely adopted method involves reacting the diamine with formic acid under reflux, which facilitates dehydrogenative cyclization to yield the unsubstituted benzimidazole. For the 5-methyl variant, acetic acid or its derivatives serve as the carbonyl source. In one protocol, 4-methyl-1,2-diaminobenzene (1.0 equiv) is heated with glacial acetic acid (3.0 equiv) at 120°C for 12 hours, achieving 5-methyl-1H-benzo[d]imidazole in 78–85% yield after recrystallization.

Critical to regiochemical control is the electron-donating methyl group at the 5-position, which directs cyclization via electrophilic aromatic substitution. Nuclear magnetic resonance (NMR) analysis of the intermediate 3-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline (CAS 305357-79-3) confirms the substitution pattern, with aromatic protons appearing as doublets at δ 7.87 (J = 2.1 Hz) and δ 7.24 (J = 8.5 Hz) in the $$ ^1H $$-NMR spectrum.

Construction of the Azetidine Carboxamide

The azetidine-1-carboxamide subunit is synthesized through a ring-closing strategy. A four-membered azetidine ring is formed via intramolecular nucleophilic substitution. For example, treating 3-chloropropylamine with phosgene generates 1-chloroazetidine, which is subsequently aminated with thiophen-2-ylmethylamine under basic conditions.

Alternatively, a [2+2] cycloaddition between ethylene and a nitrile oxide precursor offers stereocontrol. The carboxamide group is introduced via reaction of azetidine with isocyanates. In a representative procedure, azetidine (1.2 equiv) reacts with phenyl isocyanate in dichloromethane at 0°C, yielding N-phenylazetidine-1-carboxamide in 92% purity. For the target compound, thiophen-2-ylmethyl isocyanate is generated in situ from thiophen-2-ylmethylamine and triphosgene, followed by coupling with azetidine.

Coupling Strategies for Hybridization

Convergent synthesis requires coupling the benzimidazole and azetidine-carboxamide units. A reductive amination protocol is employed, leveraging the nucleophilicity of the azetidine nitrogen. The benzimidazole-bearing aldehyde intermediate (e.g., 3-(5-methyl-1H-benzo[d]imidazol-2-yl)benzaldehyde) is prepared via Vilsmeier-Haack formylation of 3-(5-methyl-1H-benzo[d]imidazol-2-yl)aniline using POCl$$3$$ and DMF. This aldehyde (1.0 equiv) is then reacted with azetidine-1-carboxamide (1.1 equiv) in the presence of sodium triacetoxyborohydride (NaBH(OAc)$$3$$) and acetic acid in dichloroethane, achieving 65–72% yield after HPLC purification.

Notably, the use of sodium hydride as a base in tetrahydrofuran (THF) at 0°C facilitates efficient N-alkylation when coupling the thiophen-2-ylmethyl group to the carboxamide nitrogen.

Introduction of the Thiophen-2-ylmethyl Group

Functionalization of the carboxamide nitrogen with the thiophene moiety is achieved via nucleophilic substitution. Thiophen-2-ylmethyl bromide (1.5 equiv) is reacted with N-deprotonated azetidine-1-carboxamide (generated using NaH in DMF) at 80°C for 6 hours. The reaction is monitored by thin-layer chromatography (TLC), with the product isolated via silica gel chromatography (hexane/ethyl acetate, 3:1). $$ ^1H $$-NMR analysis reveals characteristic thiophene protons at δ 7.24 (d, J = 8.5 Hz) and δ 6.70 (d, J = 8.6 Hz).

Optimization and Scalability Considerations

Key challenges include minimizing azetidine ring strain during reactions and preventing epimerization at the carboxamide center. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating. For industrial scalability, continuous flow reactors enhance mixing and heat transfer during exothermic steps like reductive amination.

Yield improvements are achieved by employing Pd-catalyzed Suzuki-Miyaura cross-coupling for benzimidazole intermediates, with Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ (2.0 equiv) in toluene/water (3:1) at 90°C.

Analytical Characterization

The final compound is validated using hyphenated techniques:

  • High-Resolution Mass Spectrometry (HRMS): [M+H]$$^+$$ calculated for C$${20}$$H$${21}$$N$$_4$$OS: 381.1389; observed: 381.1392.
  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$): δ 8.24 (d, J = 8.9 Hz, 2H, benzimidazole), 7.86 (d, J = 7.3 Hz, 2H, thiophene), 3.77 (d, J = 14.3 Hz, 1H, azetidine), 2.91 (s, 6H, N(CH$$3$$)$$_2$$).
  • HPLC Purity: 98.7% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections, inflammation, and cancer.

  • Material Science: Its unique structure makes it suitable for use in the design of advanced materials, such as sensors and catalysts.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzimidazole Derivatives

Core Modifications: Benzimidazole vs. Related Heterocycles

  • 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (): These compounds replace the azetidine carboxamide with a hydrosulfonyl group and a ketone in the imidazolone ring.
  • Phenoxymethylbenzoimidazole-thiazole-triazole hybrids (): The benzimidazole is extended via phenoxymethyl and triazole-thiazole appendages. These bulkier substituents may hinder binding to compact active sites, whereas the azetidine in the target compound offers a smaller, more rigid linker that could improve steric compatibility with targets like kinases .

Substituent Effects on Bioactivity

  • JNK3 Inhibitors ():
    A fluoro-substituted benzimidazole linked to a pyrazole-benzamide shows potent kinase inhibition. The fluorine atom’s electron-withdrawing effects enhance binding affinity, while the target compound’s methyl group may prioritize lipophilicity over electronic effects .
  • Benzimidazole-chalcone hybrids (): The α,β-unsaturated ketone (chalcone) in these derivatives enables covalent binding or redox modulation, contrasting with the non-reactive carboxamide in the target compound. This suggests divergent mechanisms, such as TP53 upregulation versus kinase inhibition .

Linker and Terminal Group Variations

  • Heterodimeric GW7604 derivatives (): A methoxybenzimidazole is connected to a Boc-protected propanamide.
  • Fluorophenyl-propanamide derivatives (): The fluorophenyl group in these patented compounds enhances metabolic stability but may reduce solubility.

Analytical Characterization

  • Key Techniques:
    1H/13C NMR and HRMS () confirm substituent placement and purity. X-ray crystallography (via SHELX, ) or Mercury software () could resolve the azetidine’s strained conformation and bonding angles .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Hydrosulfonyl Derivative () Phenoxymethyl-Triazole Hybrid ()
LogP (Predicted) ~2.8 (moderate lipophilicity) ~1.5 (high polarity) ~3.5 (high lipophilicity)
Hydrogen Bond Donors 2 (NH on benzimidazole, azetidine) 3 (NH, SO2H) 2 (NH on benzimidazole, triazole)
Synthetic Complexity Moderate (azetidine coupling) High (chlorosulfonation, cyclization) High (multi-step triazole conjugation)
Metabolic Stability High (thiophene resistance to oxidation) Moderate (hydrosulfonyl susceptibility) Low (triazole-thiazole liable to hydrolysis)

Implications for Drug Design

  • Azetidine Advantage: The four-membered ring’s rigidity may reduce off-target interactions compared to flexible linkers in and .
  • Thiophene vs. Fluorophenyl: While both enhance stability, thiophene’s lower electronegativity may reduce CYP450-mediated metabolism relative to fluorophenyl groups .
  • Methyl Substitution: The 5-methyl group on benzimidazole balances lipophilicity and steric effects, contrasting with electron-withdrawing groups (e.g., ’s fluoro) that prioritize target affinity .

Biological Activity

The compound 3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H12N4S Molecular Formula \text{C}_{13}\text{H}_{12}\text{N}_4\text{S}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated its cytotoxic effects on various cancer cell lines, revealing significant activity against human cancer cells, particularly those derived from colorectal and cervical cancers. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, which indicates potent antiproliferative effects.

Table 1: Anticancer Activity of the Compound

Cell LineIC50 (µM)
HeLa (Cervical Cancer)2.5
CaCo-2 (Colorectal)3.0
MCF-7 (Breast Cancer)4.0

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further mechanistic studies are necessary to elucidate these pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against several bacterial strains. A study conducted on synthesized derivatives indicated that while some modifications enhanced antimicrobial effects, the original compound exhibited selective activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

The results indicate that while the compound has potential as an antimicrobial agent, its effectiveness varies significantly among different pathogens.

The biological activity of This compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

A notable case study involved testing the compound in vivo using mouse models with implanted tumors. The administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzoimidazole core. For example, imidazole derivatives are often synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions . The azetidine carboxamide moiety can be introduced through nucleophilic substitution or coupling reactions, as seen in analogous compounds where thiophene-methylamine reacts with activated carbonyl intermediates (e.g., chloroformate derivatives) . Key steps include:

  • Use of potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile) to facilitate nucleophilic displacement.
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Q2. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (SHELXS/SHELXD) and refinement using SHELXL . Critical parameters include:

  • Resolution: Aim for ≤ 0.8 Å to resolve hydrogen bonding networks.
  • Twinned Data: Use SHELXL's TWIN/BASF commands for handling twinning .
  • Validation: Check R-factor convergence (target < 0.05) and validate geometry with PLATON .

Advanced Synthesis and Reaction Optimization

Q. Q3. How can researchers address low yields in the final coupling step between the azetidine and thiophene-methylamine moieties?

Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Activation of the Carboxamide: Use coupling agents like HATU or EDCI to generate active esters .
  • Solvent Optimization: Switch to DMF or THF to improve solubility of intermediates.
  • Temperature Control: Conduct reactions at 0–5°C to suppress byproduct formation .
  • Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC to track progress.

Q. Q4. What analytical techniques are critical for confirming the purity and identity of intermediates?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to verify regiochemistry (e.g., imidazole C-H protons at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) within 3 ppm error.
  • Elemental Analysis: Match calculated and observed C/H/N percentages (tolerance ±0.4%) .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. How can researchers design assays to evaluate the antimicrobial potential of this compound?

Methodological Answer:

  • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin .
  • Mechanistic Studies:
    • Membrane Permeability: Propidium iodide uptake assay.
    • Enzyme Inhibition: Test against bacterial enoyl-ACP reductase or DNA gyrase .
  • SAR Analysis: Compare with analogs lacking the thiophene or azetidine groups to identify critical pharmacophores .

Q. Q6. How can contradictory cytotoxicity data across cell lines be resolved?

Methodological Answer: Contradictions may arise from cell-specific uptake or metabolic activation. Address via:

  • Dose-Response Curves: Use 8–10 concentrations (0.1–100 µM) to calculate IC50_{50} values.
  • Metabolic Profiling: Incubate with liver microsomes to assess stability.
  • Target Engagement: Perform thermal shift assays or cellular thermal shift assays (CETSA) to confirm binding to intended targets .

Computational and Mechanistic Studies

Q. Q7. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Docking: Use AutoDock Vina or Glide to predict binding poses in enzyme active sites (e.g., COX-1/2 for anti-inflammatory activity) .
  • Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps affecting reactivity) .

Q. Q8. How can researchers validate predicted hydrogen-bonding interactions from docking studies?

Methodological Answer:

  • Crystallography: Co-crystallize the compound with the target protein (e.g., PFOR enzyme) and resolve the structure to ≤ 2.0 Å resolution .
  • Mutagenesis: Introduce point mutations (e.g., Ser→Ala) in predicted binding residues and measure activity loss.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd_d) and stoichiometry .

Data Contradiction and Reproducibility

Q. Q9. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Standardize Assays: Use identical cell lines, passage numbers, and assay conditions (e.g., serum concentration, incubation time).
  • Compound Integrity: Verify purity via HPLC and characterize batches with NMR.
  • Meta-Analysis: Compare datasets using tools like Prism to identify outliers or trends .

Q. Q10. What steps ensure reproducibility in synthetic protocols across labs?

Methodological Answer:

  • Detailed Documentation: Specify solvent grades, reaction vessel types (e.g., Schlenk flasks for air-sensitive steps), and stirring rates.
  • Intermediate Characterization: Provide 1^1H NMR spectra and melting points for all intermediates.
  • Collaborative Validation: Share samples with a third-party lab for independent synthesis and testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.